Cas no 869943-91-9 (3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine)

3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine is a heterocyclic aromatic compound featuring a chloro-substituted phenylamine core linked to a 2-methylimidazole moiety. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (amine) and electron-withdrawing (chloro) groups enhances its versatility in electrophilic substitution and metal-catalyzed coupling reactions. The 2-methylimidazole component may contribute to coordination properties, making it suitable for ligand design in catalysis. Its well-defined molecular architecture ensures consistent performance in synthetic applications, while the chloro-substitution offers a handle for further functionalization. The compound is typically handled under controlled conditions due to its amine functionality.
3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine structure
869943-91-9 structure
Product Name:3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine
CAS No:869943-91-9
MF:C10H10ClN3
MW:207.659500598907
CID:1076801
PubChem ID:16786292
Update Time:2025-05-20

3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine
    • AKOS B021996
    • 869943-91-9
    • 3-chloro-2-(2-methylimidazol-1-yl)aniline
    • AKOS000139765
    • BRD-K14131238-001-01-4
    • BB 0218135
    • 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)aniline
    • CS-0118471
    • AB01006773-01
    • EN300-45025
    • MDL: MFCD04971009
    • Inchi: 1S/C10H10ClN3/c1-7-13-5-6-14(7)10-8(11)3-2-4-9(10)12/h2-6H,12H2,1H3
    • InChI Key: JMCHLSXHJKSEEK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1N1C=CN=C1C)N

Computed Properties

  • Exact Mass: 207.0563250g/mol
  • Monoisotopic Mass: 207.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 43.8Ų

3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine Security Information

  • HazardClass:IRRITANT

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Additional information on 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine

3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine: A Comprehensive Overview

3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine (CAS No. 869943-91-9) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structure and functional groups, exhibits a wide range of applications in drug discovery, material science, and synthetic chemistry. Recent advancements in its synthesis and characterization have further highlighted its potential as a versatile building block in chemical research.

The molecular structure of 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine consists of a phenyl ring substituted with a chlorine atom at the 3-position and an imidazole moiety at the 2-position. The imidazole ring is further substituted with a methyl group at the 2-position, adding to the compound's complexity and reactivity. This combination of functional groups makes it an attractive candidate for various chemical transformations and biological assays.

Recent studies have explored the synthesis of 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine through innovative methodologies. For instance, researchers have employed microwave-assisted synthesis to enhance reaction efficiency and yield. These methods not only simplify the synthesis process but also reduce the environmental impact by minimizing the use of hazardous reagents.

The physical and chemical properties of 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine are crucial for understanding its behavior in different chemical environments. Its melting point, solubility, and stability under various conditions have been extensively studied to optimize its use in pharmaceutical applications. For example, its high stability under physiological conditions makes it a promising candidate for drug delivery systems.

In terms of biological activity, 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine has shown potential as an anti-inflammatory agent. Recent experiments have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its role in developing novel anti-inflammatory drugs. Furthermore, its interaction with cellular receptors has been investigated using advanced computational techniques, providing insights into its pharmacokinetic properties.

The application of 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine extends beyond pharmacology into material science. Its ability to form coordination complexes with metal ions has led to its use in designing new materials for catalysis and sensing applications. Researchers have reported the successful synthesis of metalloporphyrins incorporating this compound, which exhibit exceptional catalytic activity in organic transformations.

Looking ahead, the future of 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine lies in exploring its potential as a chiral catalyst in asymmetric synthesis. Recent breakthroughs in asymmetric catalysis have opened new avenues for utilizing this compound to synthesize enantiomerically enriched pharmaceutical compounds. Additionally, its role in green chemistry practices is being increasingly recognized, as it offers a sustainable approach to complex molecule construction.

In conclusion, 3-Chloro-2-(2-methyl-imidazol-1-yll)-phenylamine (CAS No. 869943-) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to unravel its capabilities, this compound is poised to make significant contributions to both academic and industrial sectors.

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